![molecular formula C27H26N4O4 B2952661 2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1190009-63-2](/img/no-structure.png)
2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmentally Benign Synthesis
Research in environmentally benign synthesis techniques, such as the development of a TEMPO-catalyzed alcohol oxidation system using recyclable hypervalent iodine(III) reagent, represents a significant area of application. Such methodologies emphasize the importance of sustainable and less environmentally impactful chemical syntheses, potentially relevant for compounds with complex structures like the one mentioned (Li & Zhang, 2009).
Anticancer and Apoptosis Inducing Agents
Compounds bearing pyrazolo[1,5-a]pyrazin motifs have been evaluated for their inhibitory activity against various cancer cell lines. Research focusing on the synthesis and molecular design of new compounds with specific functionalities shows promising anticancer activities, highlighting the potential therapeutic applications of these molecules (Ghorab et al., 2017).
Drug-likeness and Antimicrobial Activity
The synthesis and in silico evaluation for drug-likeness properties, alongside in vitro microbial investigation, are critical steps in drug development. Studies focusing on the formation of novel conjugates and assessing their antimicrobial efficacy against various strains underline the importance of these compounds in developing new therapeutic agents (Pandya et al., 2019).
Antibacterial Agents
The design, synthesis, and QSAR studies of compounds incorporating specific moieties, such as benzodioxol, show significant antibacterial activity. These studies provide a foundation for developing new antibiotics to combat resistant bacterial strains, illustrating another potential research application for similar compounds (Palkar et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-aminopyrazole and 1,3-benzodioxole-5-carboxylic acid. The second intermediate is 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 4-benzylpiperidine and ethyl 2-oxo-2-(pyrazolo[1,5-a]pyrazin-4-yl)acetate. These two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-aminopyrazole", "1,3-benzodioxole-5-carboxylic acid", "4-benzylpiperidine", "ethyl 2-oxo-2-(pyrazolo[1,5-a]pyrazin-4-yl)acetate", "coupling reagents and solvents" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one: 2-aminopyrazole is reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of coupling reagents and solvents to form the first intermediate.", "Synthesis of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one: 4-benzylpiperidine is reacted with ethyl 2-oxo-2-(pyrazolo[1,5-a]pyrazin-4-yl)acetate in the presence of coupling reagents and solvents to form the second intermediate.", "Coupling of the two intermediates: The two intermediates are coupled together using standard peptide coupling chemistry in the presence of coupling reagents and solvents to form the final product, 2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one." ] } | |
Número CAS |
1190009-63-2 |
Fórmula molecular |
C27H26N4O4 |
Peso molecular |
470.529 |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H26N4O4/c32-26(29-10-8-20(9-11-29)14-19-4-2-1-3-5-19)17-30-12-13-31-23(27(30)33)16-22(28-31)21-6-7-24-25(15-21)35-18-34-24/h1-7,12-13,15-16,20H,8-11,14,17-18H2 |
Clave InChI |
FIKADTFMZHZVJT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



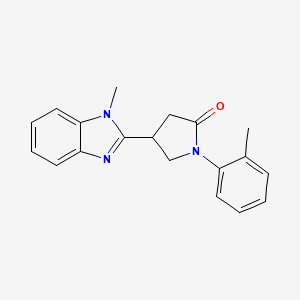

![Methyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2952581.png)
![N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2952582.png)
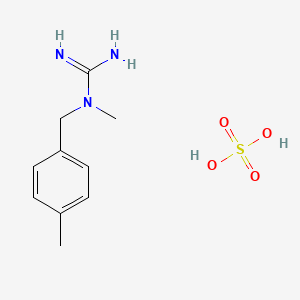
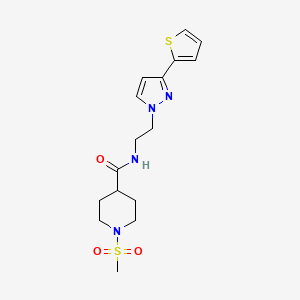
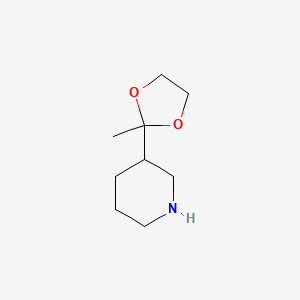
![1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2952591.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-bromobenzoate](/img/structure/B2952592.png)

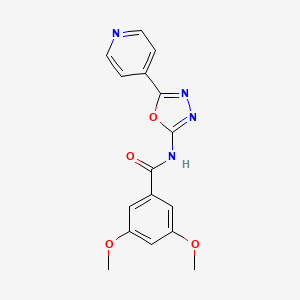
![(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2952595.png)

![3,4-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2952600.png)